REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][OH:8])[CH2:2]1.Br[CH2:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.O>[C:13]1([CH2:12][CH2:11][CH2:10][N:1]2[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][OH:8])[CH2:2]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10.07 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)CO
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layer was dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCN1CC(CCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |